molecular formula C19H20N4O3S2 B2445362 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1009410-58-5

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2445362
CAS No.: 1009410-58-5
M. Wt: 416.51
InChI Key: LIRAGZNNWFOQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular architecture combining a thieno[2,3-d]pyrimidine heterocycle, a privileged scaffold in kinase inhibitor design, with a benzamide sulfonamide pharmacophore. The thienopyrimidine core is a well-established structure in chemical biology, known for its ability to act as an ATP-competitive inhibitor for various protein kinases, including atypical Protein Kinase C (aPKC) isoforms . Compounds based on this scaffold have been investigated for controlling vascular permeability and reducing inflammation in models of blinding eye diseases . Independently, the N-benzamide sulfonamide motif is present in compounds with demonstrated antibacterial activity against drug-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), potentially through the inhibition of lipoteichoic acid biosynthesis . The integration of these two bioactive motifs into a single molecule suggests potential for multifunctional biological activity and makes this compound a valuable tool for researchers exploring novel therapeutic targets in oncology, infectious diseases, and cellular signaling pathways. This product is provided for research purposes to support hit-to-lead optimization, structure-activity relationship (SAR) studies, and mechanistic biological investigation. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-13-4-2-3-10-23(13)28(25,26)15-7-5-14(6-8-15)18(24)22-17-16-9-11-27-19(16)21-12-20-17/h5-9,11-13H,2-4,10H2,1H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRAGZNNWFOQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the Benzamide Group: This step often involves the use of coupling reagents to link the benzamide moiety to the thieno[2,3-d]pyrimidine core.

    Introduction of the 2-methylpiperidin-1-yl Sulfonyl Group: This can be done through sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid: This compound shares the 2-methylpiperidin-1-yl sulfonyl group but lacks the thieno[2,3-d]pyrimidine moiety.

    4-(2-methylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole: This compound has a similar sulfonyl group but features a benzothiadiazole core instead of the thieno[2,3-d]pyrimidine.

Uniqueness

The uniqueness of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide lies in its combined structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic molecule that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with similar compounds.

Structural Characteristics

The molecular structure of this compound is characterized by the following features:

  • Thieno[2,3-d]pyrimidine core : Known for diverse biological activities.
  • Sulfonamide group : Enhances binding affinity to biological targets.
  • Piperidine moiety : Contributes to the compound's pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group enhances its binding affinity, potentially leading to:

  • Enzyme inhibition : The compound may bind to the active site of enzymes, inhibiting their activity and modulating biological pathways.
  • Receptor modulation : It may interact with receptors, altering signaling pathways and leading to downstream biological effects relevant to various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in various models, indicating its applicability in inflammatory disorders.
  • Anticancer Activity : Structural analogs have been synthesized and screened for anticancer properties, with some derivatives demonstrating promising results in inhibiting cancer cell proliferation.

Comparative Analysis

A comparative analysis with similar compounds reveals the unique advantages of this compound:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-6-methyl-thieno[2,3-c]pyridineSimilar thieno structureAntimicrobial activity
N-(1-acetylpiperidin-4-yl)-sulfonamidePiperidine and sulfonamide groupsNeuroprotective effects
1-(1-methylcyclopropyl)-thieno[2,3-d]pyrimidineThienopyrimidine coreAnticancer properties

The combination of functional groups in this compound enhances its pharmacological profile compared to these similar compounds.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neuroprotection Study : In vitro assays demonstrated that the compound significantly reduced oxidative stress-induced neuronal cell death in cultured neurons.
  • Anti-inflammatory Model : Animal models of inflammation showed a marked decrease in inflammatory markers following treatment with the compound, suggesting a mechanism involving cytokine modulation.
  • Anticancer Screening : A series of derivatives were evaluated against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range, indicating significant anticancer activity.

Q & A

Q. What are the common synthetic routes for preparing 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide?

The compound is typically synthesized via multi-step reactions involving sulfonation, coupling, and cyclization. A key intermediate, the thieno[2,3-d]pyrimidin-4-amine core, is often prepared by reacting 4-hydroxycoumarin derivatives with substituted aldehydes (e.g., 4-piperidinobenzaldehyde) and thiourea in the presence of catalytic p-toluenesulfonic acid . Subsequent sulfonation with 2-methylpiperidine sulfonyl chloride under anhydrous conditions yields the final product. Reaction optimization focuses on solvent selection (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To resolve aromatic protons (δ 7.5–8.5 ppm) and sulfonyl/piperidine moieties (δ 2.5–3.5 ppm for methylpiperidinyl groups) .
  • ESI-MS : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .
  • IR Spectroscopy : To confirm sulfonyl (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or regiochemical isomers, necessitating HPLC purification .

Q. What preliminary biological activities have been reported for this compound?

Thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) and fungi (e.g., C. albicans, MIC ~16 µg/mL) via inhibition of dihydrofolate reductase (DHFR) . Bioassays follow CLSI guidelines using broth microdilution and agar diffusion methods. Negative controls (e.g., DMSO) and reference drugs (e.g., ciprofloxacin) are essential for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in:

  • Assay conditions : pH, inoculum size, or incubation time (e.g., 24 vs. 48 hours) .
  • Compound purity : Impurities ≥5% (e.g., unreacted sulfonyl chloride) can skew results. Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .
  • Strain specificity : Activity against S. epidermidis may differ from S. aureus due to efflux pump expression . Cross-validation using orthogonal assays (e.g., time-kill kinetics vs. MIC) and structural analogs can clarify mechanisms .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the benzamide moiety to improve solubility. LogP reduction from ~3.5 to ~2.5 enhances bioavailability .
  • Metabolic stability : Replace labile methylpiperidinyl groups with fluorinated analogs to block CYP450-mediated oxidation .
  • Prodrug approaches : Esterification of the sulfonyl group can increase membrane permeability, with enzymatic cleavage in target tissues .

Q. How can computational methods guide SAR studies for this compound?

  • Molecular docking : Use AutoDock Vina to predict binding to DHFR (PDB: 1DHF). Key interactions include hydrogen bonding between the sulfonyl group and Arg-57, and π-π stacking of the thienopyrimidine ring with Phe-31 .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. A meta-chloro substitution on the benzamide increases potency by ~30% .
  • ADMET prediction : SwissADME predicts BBB permeability (low) and hepatotoxicity risk (high), guiding structural modifications .

Q. What are the challenges in scaling up synthesis for preclinical trials?

  • Reaction scalability : Batch reactors may cause heat dissipation issues during exothermic sulfonation. Switch to flow chemistry for better temperature control .
  • Purification : Column chromatography is impractical at scale. Replace with recrystallization (ethanol/water) or membrane filtration .
  • Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., DMF ≤ 880 ppm) .

Methodological Considerations

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

  • Scaffold diversification : Synthesize analogs with variations in the piperidine (e.g., 3-methyl vs. 4-methyl), sulfonyl linker (e.g., sulfonamide vs. sulfonic ester), and benzamide substituents (e.g., trifluoromethyl vs. nitro) .
  • Biological testing tiers :

Primary screen: Broad-spectrum antimicrobial activity.

Secondary screen: Cytotoxicity (HeLa cells, IC₅₀) and selectivity index (SI = IC₅₀/MIC).

Tertiary screen: In vivo efficacy (murine infection models) .

Q. What analytical methods validate compound stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS at 0, 24, and 48 hours .
  • Plasma stability assay : Incubate with rat plasma (37°C, 1 hour). Quench with acetonitrile and quantify parent compound loss using a validated LC-MS/MS method .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.